molecular formula C16H19NO2S2 B2450586 2-(thiophen-2-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide CAS No. 1203295-18-4

2-(thiophen-2-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide

Cat. No.: B2450586
CAS No.: 1203295-18-4
M. Wt: 321.45
InChI Key: IQAADZQJSLBBQA-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide is a synthetic compound of significant interest in medicinal and agrochemical research, incorporating dual thiophene heterocycles linked through a tetrahydropyran-acetamide core. This molecular architecture is characteristic of bioactive scaffolds investigated for their potential to interact with critical biological targets. Thiophene-containing analogues have demonstrated a broad spectrum of promising biological activities in scientific studies, serving as key structural motifs in the development of novel therapeutic and crop protection agents . In agricultural research, this chemotype is explored for its fungicidal potential. Molecular hybrids combining thiophene with other heterocyclic systems have shown excellent in vivo efficacy against destructive plant pathogens such as cucumber downy mildew (Pseudoperonospora cubensis), with some derivatives exhibiting activity superior to commercial standards . The compound's structure aligns with research efforts aimed at discovering new modes of action to combat resistant fungal and oomycete pathogens . In the pharmaceutical domain, structurally related thiophene-acetamide derivatives have been identified as potential inhibitors of specific enzymes, including microsomal prostaglandin E synthase-1 (mPGES-1), a valuable target in cancer and inflammation research . Furthermore, such compounds have displayed significant antimicrobial properties in vitro, including activity against Gram-positive and Gram-negative bacterial strains and yeast species such as Candida glabrata and Candida krusei . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-thiophen-2-yl-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-15(11-13-3-1-9-20-13)17-12-16(5-7-19-8-6-16)14-4-2-10-21-14/h1-4,9-10H,5-8,11-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAADZQJSLBBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the thiophene and tetrahydropyran intermediates. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the tetrahydropyran ring can be obtained via the Prins reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base like sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(Thiophen-2-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. Additionally, the compound can influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)acetamide: Lacks the tetrahydropyran ring, making it less complex.

    N-((4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide: Lacks the second thiophene ring.

Uniqueness

2-(Thiophen-2-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is unique due to the presence of both the thiophene and tetrahydropyran rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications and makes it a valuable compound for further research and development.

Biological Activity

The compound 2-(thiophen-2-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide is a complex organic molecule characterized by the presence of thiophene and oxane rings. This unique structure suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H13N1O1S2C_{13}H_{13}N_{1}O_{1}S_{2} with a molecular weight of approximately 249.38 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene and oxane rings through cyclization methods. A common synthetic route includes:

  • Formation of Thiophene Ring : Utilizing palladium-catalyzed cross-coupling reactions.
  • Synthesis of Oxane Ring : Cyclization from diol precursors under acidic conditions.
  • Final Coupling : The acetamide group is introduced via reaction with acetic anhydride or similar reagents.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes or cancer.
  • Receptor Modulation : It may bind to receptors involved in cell signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be further developed as an antimicrobial agent.

Anticancer Potential

Studies have also explored the anticancer potential of thiophene-containing compounds. For instance, derivatives have been tested against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), showing promising results:

Cell Line IC50 Value (µM)
MCF710
HeLa15

These findings indicate that modifications to the thiophene structure can enhance cytotoxicity against cancer cells.

Case Studies

  • Antidiabetic Activity : A study investigated the efficacy of related compounds in reducing blood glucose levels in diabetic models. Results indicated a significant decrease in glucose levels post-treatment, suggesting potential use in diabetes management.
  • Neuroprotective Effects : Research into neuroprotective properties revealed that compounds similar to this compound could protect neuronal cells from oxidative stress-induced apoptosis.

Q & A

Q. What are the optimal synthetic routes for 2-(thiophen-2-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiophene functionalization : Introduce thiophene moieties via Suzuki coupling or nucleophilic substitution.

Oxane ring formation : Cyclization of diols or epoxides under acidic/basic conditions (e.g., using BF₃·Et₂O or p-toluenesulfonic acid).

Acetamide coupling : React the oxane-thiophene intermediate with activated acetamide derivatives (e.g., using HATU or EDCI as coupling agents).
Key conditions include inert atmosphere (N₂/Ar), solvent optimization (DMF or DCM), and purification via column chromatography. Reaction yields depend on temperature control (60–100°C) and stoichiometric ratios .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to verify thiophene protons (δ 6.8–7.5 ppm) and oxane methylene groups (δ 3.5–4.2 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺) at m/z 404.08 (calculated for C₁₉H₂₁NO₃S₂).
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial activity : Broth microdilution assays against E. coli and S. aureus (MIC values).
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR or COX-2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from assay conditions or structural analogs. To address this:

  • Dose-response validation : Replicate assays across multiple labs with standardized protocols.
  • SAR studies : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate pharmacophoric groups.
  • Metabolic stability testing : Use liver microsomes to assess if inactive results stem from rapid degradation .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to targets like GPCRs or ion channels.
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., in GROMACS).
  • ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and toxicity risks .

Q. How does the oxane ring’s conformation affect the compound’s physicochemical properties?

Methodological Answer:

  • X-ray crystallography : Determine chair vs. boat conformations of the oxane ring.
  • Solubility studies : Compare logP values (experimental vs. predicted) in polar/nonpolar solvents.
  • DFT calculations : Analyze electronic effects (e.g., HOMO-LUMO gaps) using Gaussian09 .

Methodological Recommendations for Data Reproducibility

  • Standardized protocols : Publish detailed synthetic steps (e.g., equivalents of reagents, stirring time).
  • Open-data sharing : Deposit NMR/MS spectra in repositories like PubChem or Zenodo.
  • Negative controls : Include in biological assays to rule out false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.